5-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine
Description
5-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine (CAS: 1081141-56-1) is a heterocyclic compound with a fused triazole-pyrimidine core and a 4-methoxyphenyl substituent at the 5-position. Its molecular formula is C₁₂H₁₀N₄O, and it has a molar mass of 226.23 g/mol . The methoxyphenyl group enhances its electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. This compound is primarily synthesized via condensation reactions involving 5-amino-triazole precursors and functionalized acetylene derivatives, as seen in analogous triazolo[4,3-a]pyrimidine syntheses .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-17-10-4-2-9(3-5-10)11-6-7-13-12-15-14-8-16(11)12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJXZQASPHSYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NN=CN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically occurs at 140°C in dry toluene, involving a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be advantageous for industrial applications due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-neuroinflammatory properties. The compound has shown promise in reducing nitric oxide and tumor necrosis factor-α production in human microglia cells.
Pharmaceuticals: It is explored for its potential use in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with active residues of ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparison with Similar Compounds
Biological Activity
5-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 230.24 g/mol
- CAS Number : 1018125-27-3
Research indicates that compounds in the triazolo[4,3-a]pyrimidine class exhibit various mechanisms of action, particularly in cancer therapy. The following mechanisms have been identified:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin assembly, which is critical for cancer cell proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis through intrinsic pathways, involving mitochondrial depolarization and activation of caspases.
Antiproliferative Activity
The antiproliferative activity of this compound has been evaluated against several cancer cell lines. The following table summarizes the IC values obtained from various studies:
These values indicate that the compound exhibits potent antiproliferative effects, particularly against HeLa and A549 cancer cells.
Study on Anticancer Activity
A recent study focused on the synthesis and biological evaluation of derivatives of triazolo[4,3-a]pyrimidine. The compound demonstrated significant antiproliferative activity against multiple cancer cell lines. Specifically, the derivative with a methoxy group at the para position showed enhanced potency compared to its counterparts.
- Experimental Design : The study utilized both in vitro and in vivo models to assess the efficacy of the compound.
- Results : In vitro assays revealed that the compound effectively inhibited cell growth and induced apoptosis in HeLa cells through tubulin disruption.
Study on Mechanistic Insights
Another study investigated the mechanistic pathways through which this compound exerts its effects:
- Findings : The compound was found to significantly inhibit tubulin polymerization and induce G2/M phase arrest in treated cells.
- Apoptotic Pathway Activation : Mitochondrial assays indicated depolarization leading to caspase activation.
Q & A
Basic: What are the standard synthetic routes for 5-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine?
The compound is typically synthesized via two primary routes:
- Route 1 : Cyclization of 2-hydrazinopyrimidine derivatives under acidic conditions or oxidation of 2-pyrimidylhydrazones. For example, hydrazones derived from pyrazole-carboxaldehydes can be oxidized using iodobenzene diacetate (IBD) in dichloromethane to form the triazolo-pyrimidine core .
- Route 2 : Reaction of 3-amino[1,2,4]triazole with 1,3-difunctional reagents (e.g., β-ketoesters or diketones). Ethanol or DMF is often used as a solvent, with yields exceeding 70% in optimized conditions .
Key reagents : Acetic anhydride, p-TsOH, or NaOCl (for oxidative steps). Characterization involves ¹H/¹³C NMR, IR, and HPLC for purity validation .
Advanced: How can reaction conditions be optimized to address low yields in triazolo-pyrimidine synthesis?
Low yields often stem from incomplete cyclization or side reactions. Strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DCM) improve cyclization efficiency compared to ethanol, as seen in NaOCl-mediated oxidative ring closures .
- Catalyst screening : p-TsOH·H₂O (5 mol%) enhances cyclocondensation of 5-amino-triazoles with acetylene dicarboxylates, reducing reaction time from 24h to 12h .
- Temperature control : Room-temperature oxidation with IBD minimizes decomposition of sensitive intermediates, achieving >85% purity .
Validation : Monitor reaction progress via TLC (EtOAc/hexane, 90:10) and quantify yields using HPLC-MS .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms aromatic ring fusion .
- IR spectroscopy : Identifies C=O stretches (~1700 cm⁻¹) and triazole C-N vibrations (~1550 cm⁻¹) .
- HPLC : Determines purity (>95% required for biological assays) using C18 columns and UV detection at 254 nm .
Advanced tip : High-resolution mass spectrometry (HRMS) resolves isotopic patterns for molecular formula confirmation .
Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?
- Methoxy positioning : Para-substitution on the phenyl ring enhances antifungal activity (e.g., 14-α-demethylase inhibition via molecular docking, PDB:3LD6) compared to ortho/meta positions .
- Heterocycle fusion : Quinoxaline-fused derivatives (e.g., [1,2,4]triazolo[4,3-a]quinoxaline) exhibit DNA intercalation and antiproliferative effects against HepG2 cells (IC₅₀ = 2.1 µM) .
Methodology : Compare IC₅₀ values across analogs using MTT assays and validate target engagement via surface plasmon resonance (SPR) .
Basic: What are the primary biological targets of this compound class?
- Antifungal : Inhibition of fungal lanosterol 14-α-demethylase, critical for ergosterol biosynthesis .
- Anticancer : DNA intercalation (e.g., TOPOII inhibition) and kinase modulation (e.g., CDK2) .
- Antimicrobial : Disruption of bacterial cell wall synthesis via MurB ligase binding .
Assay design : Use microbroth dilution (CLSI guidelines) for MIC determination and flow cytometry for apoptosis profiling .
Advanced: How can contradictions in reported synthetic methods be resolved?
Contradictions arise in oxidant choice (e.g., NaOCl vs. IBD) or solvent systems. Resolution strategies:
- Mechanistic studies : Probe reaction intermediates using in-situ FTIR or LC-NMR to identify rate-limiting steps .
- Design of experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent polarity, catalyst loading). For example, NaOCl in ethanol at 25°C maximizes yield (73%) while minimizing byproducts .
Case study : Contrasting yields from hydrazine intermediates ( vs. 7) were reconciled by adjusting stoichiometry (1:1.2 amine:oxidant ratio) .
Basic: What computational tools are used to predict the compound’s bioactivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite for target binding prediction (e.g., 14-α-demethylase) .
- ADMET prediction : SwissADME or pkCSM for bioavailability, CYP450 interactions, and toxicity profiling .
Workflow : Dock the compound into target active sites (PDB), calculate binding energies (ΔG < -7 kcal/mol indicates high affinity), and validate with MM-GBSA .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce phosphate esters or PEGylation to enhance aqueous solubility (>5 mg/mL) .
- Co-crystallization : Use succinic acid or cyclodextrins to form stable co-crystals, improving oral absorption .
Validation : Pharmacokinetic studies in rodent models (Cmax, AUC₀–24) and HPLC monitoring of plasma stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
